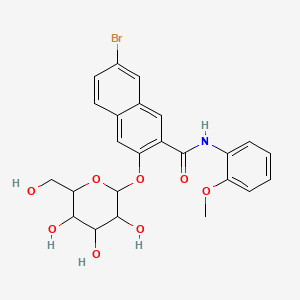

Naphthol AS-BI B-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le β-D-glucopyranoside de naphtol AS-BI est un composé chimique qui sert de substrat à des enzymes telles que la β-glucosidase et la β-glycosidase. Il est couramment utilisé dans les tests diagnostiques pour détecter la présence d'enzymes comme l'amylase, la lipase, l'α-amylase ou la maltase dans des échantillons biologiques tels que l'urine et les fèces . En biochimie, il est souvent utilisé comme substrat chromogène ou fluorogène pour la détection des β-galactosidases et d'autres glycosidases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du β-D-glucopyranoside de naphtol AS-BI implique la réaction du 7-bromo-N-(2-méthoxyphényl)-3-hydroxy-2-naphtalèneamide avec un donneur de glucopyranose dans des conditions spécifiques. La réaction nécessite généralement la présence d'un catalyseur et d'un solvant approprié pour faciliter la formation de la liaison glycosidique.

Méthodes de production industrielle

La production industrielle du β-D-glucopyranoside de naphtol AS-BI suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés du produit final. Des mesures de contrôle qualité sont mises en œuvre pour maintenir la cohérence et répondre aux normes réglementaires.

Analyse Des Réactions Chimiques

Types de réactions

Le β-D-glucopyranoside de naphtol AS-BI subit diverses réactions chimiques, notamment :

Hydrolyse : Catalysée par la β-glucosidase, résultant en la libération de naphtol AS-BI et de glucose.

Oxydation : Peut être oxydé dans des conditions spécifiques pour former des quinones correspondantes.

Substitution : L'atome de brome dans le cycle naphtalène peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Hydrolyse : Implique généralement des solutions aqueuses et des catalyseurs enzymatiques comme la β-glucosidase.

Oxydation : Nécessite des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Substitution : Utilise des nucléophiles et des solvants appropriés pour faciliter la réaction de substitution.

Principaux produits formés

Hydrolyse : Produit du naphtol AS-BI et du glucose.

Oxydation : Forme des quinones.

Substitution : Résultat en divers dérivés de naphtol substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Le β-D-glucopyranoside de naphtol AS-BI a une large gamme d'applications en recherche scientifique :

Biologie : Employé dans les tests diagnostiques pour détecter l'activité enzymatique dans des échantillons biologiques.

Médecine : Utilisé en diagnostics cliniques pour identifier les déficiences ou les anomalies enzymatiques.

Mécanisme d'action

Le β-D-glucopyranoside de naphtol AS-BI exerce ses effets en servant de substrat à des enzymes spécifiques. Lorsqu'il est hydrolysé par la β-glucosidase, il libère du naphtol AS-BI, qui peut être détecté chromogéniquement ou fluorogéniquement. Cette réaction permet la quantification et la détection de l'activité enzymatique dans divers échantillons . Les cibles moléculaires comprennent la β-glucosidase et d'autres glycosidases, et les voies impliquées sont principalement l'hydrolyse enzymatique .

Mécanisme D'action

Naphthol AS-BI B-D-glucopyranoside exerts its effects by serving as a substrate for specific enzymes. When hydrolyzed by β-glucosidase, it releases naphthol AS-BI, which can be detected chromogenically or fluorogenically. This reaction allows for the quantification and detection of enzyme activity in various samples . The molecular targets include β-glucosidase and other glycosidases, and the pathways involved are primarily enzymatic hydrolysis .

Comparaison Avec Des Composés Similaires

Composés similaires

β-D-galactopyranoside de naphtol AS-BI : Substrat similaire utilisé pour détecter l'activité de la β-galactosidase.

β-D-mannopyranoside de naphtol AS-BI : Utilisé pour détecter l'activité de la β-mannosidase.

β-D-xylopyranoside de naphtol AS-BI : Utilisé pour détecter l'activité de la β-xylosidase.

Unicité

Le β-D-glucopyranoside de naphtol AS-BI est unique en raison de son application spécifique dans la détection de l'activité de la β-glucosidase. Sa sensibilité et sa spécificité élevées en font un outil précieux dans les tests diagnostiques et les dosages biochimiques .

Propriétés

IUPAC Name |

7-bromo-N-(2-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISGBWZDEMMSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrNO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.